molecular formula C11H12N4O2 B1479067 5-(3-aminopyridin-2-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione CAS No. 2097985-72-1

5-(3-aminopyridin-2-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione

Cat. No.: B1479067
CAS No.: 2097985-72-1
M. Wt: 232.24 g/mol
InChI Key: BFTAZALQOHRFGN-UHFFFAOYSA-N
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Description

5-(3-aminopyridin-2-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is a complex heterocyclic compound that has garnered significant interest in the fields of organic and medicinal chemistry. This compound features a unique tricyclic structure, which includes a pyrrole ring fused with a pyridine ring and a tetrahydropyrrolo[3,4-c]pyrrole moiety. The presence of an amino group on the pyridine ring adds to its chemical versatility and potential for various applications.

Properties

IUPAC Name

5-(3-aminopyridin-2-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c12-8-2-1-3-13-9(8)15-4-6-7(5-15)11(17)14-10(6)16/h1-3,6-7H,4-5,12H2,(H,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFTAZALQOHRFGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CN1C3=C(C=CC=N3)N)C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-aminopyridin-2-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione typically involves multi-step reactions. One common method is the (3+2) cycloaddition reaction of azomethine ylides with maleimides. This reaction proceeds under mild conditions with high regio- and stereoselectivity, even in the presence of multiple bonds in the α-position of the carbonyl derivative . The reaction of glycine methyl ester, cinnamic aldehyde, and N-phenylmaleimide is a known three-step process that forms the pyrrolidine intermediate, which then reacts with another molecule of the aldehyde to produce a dipole that affords a (3+2) cycloaddition product with a second molecule of the maleimide .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(3-aminopyridin-2-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can target the pyridine ring or the pyrrole moiety.

    Substitution: The amino group on the pyridine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce various reduced forms of the compound. Substitution reactions can introduce different functional groups onto the pyridine ring.

Scientific Research Applications

Anticancer Properties
Research indicates that compounds similar to 5-(3-aminopyridin-2-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione exhibit significant anticancer activity. For instance, derivatives of tetrahydropyrrolo compounds have been studied for their ability to inhibit specific kinases associated with cancer progression, such as p38 MAPK and PIM kinases. These kinases play crucial roles in cell proliferation and survival pathways in various cancers .

Neuroprotective Effects
There is emerging evidence suggesting that this compound may also possess neuroprotective properties. Studies have shown that similar structures can modulate neuroinflammatory responses and protect neuronal cells from apoptosis induced by oxidative stress . This makes it a candidate for further investigation in neurodegenerative diseases like Alzheimer's and Parkinson's.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored a series of tetrahydropyrrolo compounds for their efficacy against leukemia cell lines. The study found that certain derivatives demonstrated IC50 values in the low micromolar range, indicating potent anticancer activity. The mechanism was linked to the inhibition of cell cycle progression through modulation of specific kinase pathways .

Case Study 2: Neuroprotection

In another investigation focusing on neurodegenerative diseases, researchers evaluated the neuroprotective effects of related compounds on neuronal cell lines subjected to oxidative stress. The results showed a significant reduction in cell death and inflammatory markers when treated with these compounds, suggesting potential therapeutic applications for conditions like Alzheimer's disease .

Data Table: Summary of Biological Activities

Activity TypeCompound DerivativesMechanism of ActionReference
AnticancerTetrahydropyrroloInhibition of p38 MAPK
NeuroprotectionSimilar StructuresModulation of oxidative stress response

Mechanism of Action

The mechanism of action of 5-(3-aminopyridin-2-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione involves its interaction with specific molecular targets and pathways. The compound can form ionic interactions, π-cation interactions, and π-π interactions with various biomolecules . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-aminopyridin-2-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is unique due to its tricyclic structure and the presence of an amino group on the pyridine ring

Biological Activity

5-(3-Aminopyridin-2-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications based on various research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions that integrate pyrrole and pyridine derivatives. While specific synthetic pathways for this compound are not extensively documented in the literature, similar compounds have been synthesized using methods such as cyclization and functionalization of pyrrole derivatives under various conditions .

Anticancer Properties

Research indicates that derivatives of pyrrole compounds exhibit significant anticancer activity. For instance, a study demonstrated that certain pyrrole-based compounds could inhibit the growth of cancer cell lines by interacting with ATP-binding sites of growth factor receptors such as EGFR and VEGFR2 . This suggests that this compound may similarly possess anticancer properties through analogous mechanisms.

The mechanism by which these compounds exert their biological effects often involves:

  • Inhibition of Kinase Activity : Compounds similar to this compound have been shown to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways related to cancer progression .
  • Membrane Interaction : Studies have indicated that these compounds can integrate into lipid bilayers, altering membrane dynamics and potentially leading to cell apoptosis .

Case Study 1: Inhibition of Tumor Growth

A recent study focused on the biological evaluation of a series of pyrrole derivatives showed promising results in inhibiting tumor growth in vivo. The tested compounds demonstrated the ability to significantly reduce tumor size in murine models when administered at specific dosages .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with various targets. These studies revealed strong interactions with key proteins involved in cancer signaling pathways, suggesting a potential role as a therapeutic agent .

Data Table: Biological Activities of Pyrrole Derivatives

Compound NameActivity TypeTarget ProteinIC50 (µM)Reference
5-(3-Aminopyridin-2-yl)tetrahydropyrrolo[3,4-c]pyrroleAnticancerEGFRTBD
4-amino-3-chloro-1H-pyrrole-2,5-dione derivativesTyrosine Kinase InhibitorVEGFR2TBD
15 (Pyrrole derivative from high-throughput screening)AntimalarialPlasmodium spp.25.0

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(3-aminopyridin-2-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Reactant of Route 2
Reactant of Route 2
5-(3-aminopyridin-2-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione

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